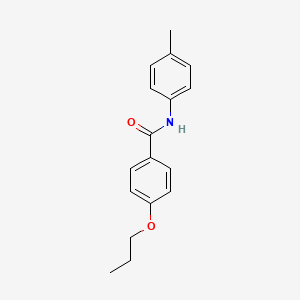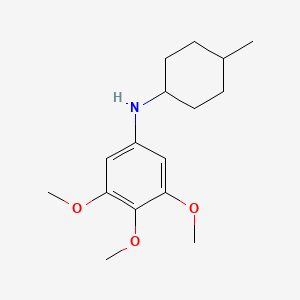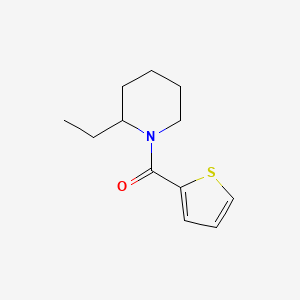![molecular formula C18H22O4 B5053378 1-ethoxy-4-[2-(2-phenoxyethoxy)ethoxy]benzene](/img/structure/B5053378.png)
1-ethoxy-4-[2-(2-phenoxyethoxy)ethoxy]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of related compounds often involves the oxygenation of ethylenes substituted with aromatic groups, leading to products that can emit light or serve as intermediates for further chemical transformations. For example, Matsumoto et al. (1999) described the low-temperature singlet oxygenation of 1-ethoxy-2, 2-diisopropylethylenes, resulting in dioxetanes that emit red light upon decomposition, showcasing the potential for creating luminescent materials from similar structures (Matsumoto et al., 1999).
Molecular Structure Analysis
The crystal structure of compounds related to "1-ethoxy-4-[2-(2-phenoxyethoxy)ethoxy]benzene" often reveals intricate details about molecular conformations and interactions. Sun et al. (2010) investigated the crystal structure of a compound with a similar ethoxyphenoxy linkage, highlighting the ability of such molecules to form dimensional structures through hydrogen bonding (Sun et al., 2010).
Chemical Reactions and Properties
The chemical behavior of "1-ethoxy-4-[2-(2-phenoxyethoxy)ethoxy]benzene" and related compounds can be complex, involving various reaction pathways. Nakamura et al. (2003) detailed a method for synthesizing functionalized benzoxazine derivatives, illustrating the versatility of aromatic compounds in synthesizing functionalized aromatic compounds for diverse applications (Nakamura et al., 2003).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystalline structure, play a critical role in their application. For example, Douglas and Overend (1994) described the synthesis of acetylene-terminated monomers, providing insights into the physical properties that influence their utility in polymer synthesis (Douglas & Overend, 1994).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and interaction with other molecules, are fundamental to understanding and utilizing "1-ethoxy-4-[2-(2-phenoxyethoxy)ethoxy]benzene." Hammock et al. (1975) explored the metabolic O-dealkylation of related compounds, shedding light on their stability and reactivity in biological systems, which is crucial for designing materials with specific functional properties (Hammock et al., 1975).
安全和危害
作用机制
Mode of Action
This interaction could potentially alter the function of the targeted proteins, thereby influencing the biochemical processes they are involved in .
Biochemical Pathways
The specific biochemical pathways affected by 1-ethoxy-4-[2-(2-phenoxyethoxy)ethoxy]benzene are currently unknown. coli .
Pharmacokinetics
These properties play a crucial role in determining the compound’s bioavailability, ie, the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of 1-ethoxy-4-[2-(2-phenoxyethoxy)ethoxy]benzene’s action are not fully known. The compound’s interaction with its targets could potentially lead to changes in cellular processes, such as phospholipid metabolism in humans and protein processing in E. coli .
Action Environment
The action, efficacy, and stability of 1-ethoxy-4-[2-(2-phenoxyethoxy)ethoxy]benzene can be influenced by various environmental factors. These may include the presence of other molecules, pH, temperature, and the specific characteristics of the biological system where the compound is active .
属性
IUPAC Name |
1-ethoxy-4-[2-(2-phenoxyethoxy)ethoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O4/c1-2-20-17-8-10-18(11-9-17)22-15-13-19-12-14-21-16-6-4-3-5-7-16/h3-11H,2,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGSKARIVUVILE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCOCCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![sodium 4-[benzyl(phenylsulfonyl)amino]benzoate](/img/structure/B5053311.png)

![2-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-4,5-diphenyl-1H-imidazole](/img/structure/B5053329.png)
![N-(3-{[2-(3-chloro-4-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)acetamide](/img/structure/B5053331.png)
![ethyl N-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-N-methylglycinate](/img/structure/B5053337.png)



![2-(4-bromophenyl)-3-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5053367.png)
![1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]-N-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}methanamine](/img/structure/B5053370.png)
![1-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)-4-(2-methoxyphenyl)piperazine](/img/structure/B5053380.png)
![N-[3-(acetylamino)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B5053394.png)
![8-{2-[2-(5-isopropyl-2-methylphenoxy)ethoxy]ethoxy}quinoline](/img/structure/B5053396.png)